
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a pyrazine ring, and a cyclobutanecarboxamide group, making it a complex and intriguing molecule for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. This method can optimize reaction conditions and reduce the time required for synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl) to ensure the stability of the intermediates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide may possess significant anticancer properties.
Case Study: Cytotoxic Effects on Cancer Cell Lines
- A study conducted on various human cancer cell lines demonstrated that this compound exhibited cytotoxic effects, primarily through the induction of apoptosis via caspase activation pathways.
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses.
Case Study: Inhibition of Cytokine Production
- In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
Future Research Directions
Further research is essential to elucidate the precise mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed Mechanism Studies : Identifying specific biological targets and pathways affected by the compound.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
- Clinical Trials : Assessing therapeutic applications in humans.
Mechanism of Action
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine alkaloid with various biological activities.
Uniqueness
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for different studies .
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring, a piperidine moiety, and a cyanopyrazine substituent, which contribute to its unique biological properties. The molecular formula is C14H18N4O, with a molecular weight of approximately 258.32 g/mol.
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and interaction with specific receptors. The presence of the piperidine ring suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), while the cyanopyrazine component may enhance its affinity for other targets such as dopamine receptors.
Pharmacological Effects
- Antidepressant Activity : Studies have indicated that compounds similar to this compound possess antidepressant properties by enhancing monoaminergic neurotransmission.
- Anxiolytic Properties : The compound may also exhibit anxiolytic effects, potentially through modulation of GABAergic transmission.
- Antitumor Activity : Preliminary research suggests that this compound could inhibit tumor cell proliferation, making it a candidate for cancer therapy.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antidepressant | Increased serotonin and norepinephrine levels | |
Anxiolytic | Reduced anxiety-like behavior in animal models | |
Antitumor | Inhibition of cancer cell growth |
Case Studies
- Antidepressant Efficacy : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test (FST).
- Anxiolytic Effects : In another study, the compound was evaluated for its anxiolytic properties using the elevated plus maze (EPM) test. Results showed that treated animals spent more time in the open arms compared to controls, indicating reduced anxiety levels.
- Cancer Research : A recent investigation into the anti-cancer properties revealed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anti-cancer agent.
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c17-10-14-15(19-7-6-18-14)21-8-4-12(5-9-21)11-20-16(22)13-2-1-3-13/h6-7,12-13H,1-5,8-9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSMBKCIPMVVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.